![molecular formula C19H20ClN3O B2977925 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 327089-03-2](/img/structure/B2977925.png)

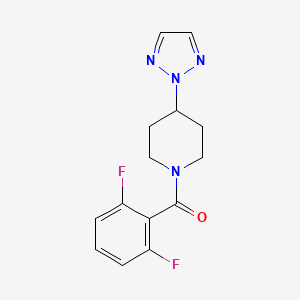

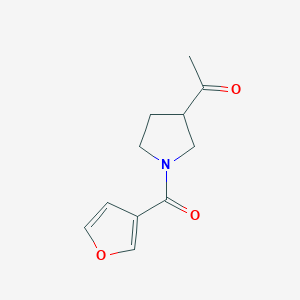

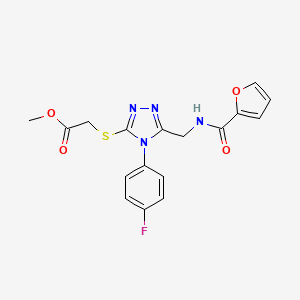

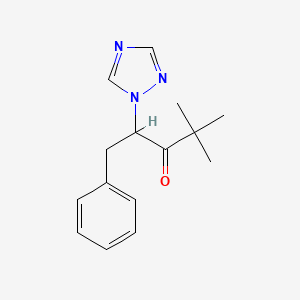

4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” belongs to the class of quinolines and quinazolinones . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinazolinones often involves ring-closing reactions . For example, 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Chemical Reactions Analysis

Quinazolinones have been synthesized starting with anthranilic acid and cinnamoylisothiocyanate in high yields . Their structures were elucidated by 1H/13C NMR, FTIR spectroscopy, MS and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Quinolines, for example, are known to have a wide range of pharmacological activities .Applications De Recherche Scientifique

Structural Analysis and Conformation

- A study by Cruz et al. (2006) investigated similar compounds and found that the non-aromatic carbocyclic ring adopts various conformations. The study provides insights into the molecular structures of these compounds, which is crucial for understanding their chemical behavior and potential applications (Cruz et al., 2006).

Synthesis Methods and Chemical Properties

- Chebanov et al. (2008) described selective multicomponent protocols for synthesizing hexahydro-pyrazoloquinolinones, demonstrating the versatility and regioselectivity in chemical reactions involving this compound (Chebanov et al., 2008).

- Quiroga et al. (1998) explored the reaction of 5-amino-3-methyl-1-phenylpyrazole with dimedone and p-substituted benzaldehydes, leading to the synthesis of pyrazoloquinolinones. This study provides a methodological approach to synthesizing derivatives of the compound (Quiroga et al., 1998).

Optical Properties and Applications

- A study by Koścień et al. (2003) focused on the optical absorption measurements and quantum chemical simulations of pyrazoloquinoline derivatives. This is relevant for understanding the electronic properties and potential applications in optical devices (Koścień et al., 2003).

Application in Corrosion Inhibition

- Saraswat and Yadav (2020) synthesized quinoxaline derivatives, including chlorophenyl-pyrazol-related compounds, and applied them as corrosion inhibitors. Their study reveals the potential application of these compounds in protecting metals against corrosion (Saraswat & Yadav, 2020).

Biological Activity

- Tanitame et al. (2005) synthesized compounds related to pyrazoles, including chlorophenyl variants, and evaluated their antibacterial activity. This study suggests potential biomedical applications of these compounds (Tanitame et al., 2005).

Mécanisme D'action

Target of Action

Quinolines and quinolones often interact with various enzymes and receptors in the body. For example, some quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Mode of Action

The interaction of these compounds with their targets can lead to various changes in the cellular processes, such as inhibition of DNA replication, transcription, and protein synthesis .

Biochemical Pathways

Quinolines and quinolones can affect various biochemical pathways. For instance, some quinolines are known to inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase .

Pharmacokinetics

The pharmacokinetic properties of quinolines and quinolones can vary widely depending on their chemical structure. Some are well absorbed from the gastrointestinal tract and widely distributed in body tissues .

Result of Action

The cellular effects of quinolines and quinolones can range from inhibition of bacterial growth to induction of cell death in cancer cells .

Action Environment

The action, efficacy, and stability of quinolines and quinolones can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Safety and Hazards

Orientations Futures

Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Therefore, there is an escalating need for the development of novel antibiotics to treat resistant bacteria stain .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-10-15-16(11-4-6-12(20)7-5-11)17-13(21-18(15)23-22-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMAAQLFLVAYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977855.png)

![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2977859.png)